

5-Fluoro-4-hydroxypyrimidine CAS number and synonyms

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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

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5-Fluoro-4-hydroxypyrimidine: A Technical Overview

CAS Number: 671-35-2

Synonyms: 5-Fluoropyrimidin-4(3H)-one, Fluoxydine, 4-Hydroxy-5-Fluoropyrimidine[1]

This technical guide provides a summary of the available information on **5-Fluoro-4-hydroxypyrimidine**, a fluorinated pyrimidine derivative. While this compound is of interest to researchers in medicinal chemistry and drug development, publicly available data regarding its specific biological activity, detailed experimental protocols, and quantitative metrics are limited. This document compiles the existing information and highlights areas where further research is needed.

Physicochemical Properties

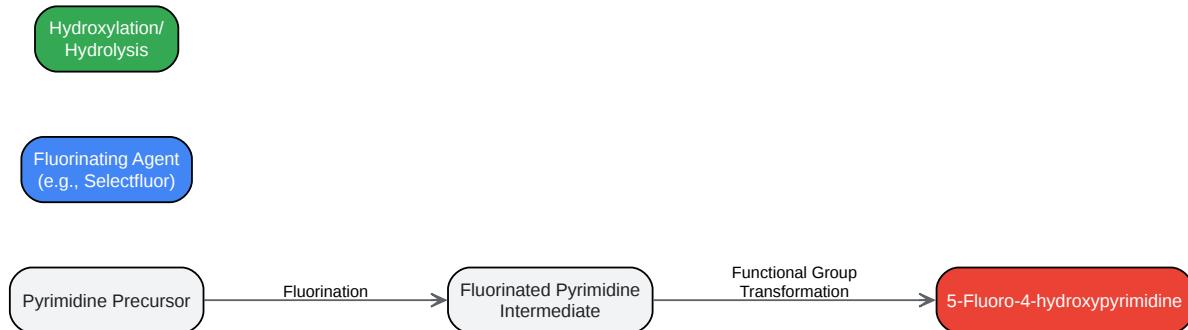
A summary of the basic physicochemical properties of **5-Fluoro-4-hydroxypyrimidine** is provided in Table 1. This information is primarily sourced from chemical suppliers.

Property	Value	Reference
CAS Number	671-35-2	[1] [2] [3] [4] [5]
Molecular Formula	C4H3FN2O	[3]
Molecular Weight	114.1 g/mol	[3]
Appearance	Solid	
Purity	≥98%	[3]
Storage	Room temperature	[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Fluoro-4-hydroxypyrimidine** is not readily available in the public domain. However, the synthesis of related fluoropyrimidine structures has been described. For instance, the synthesis of 4-amino-5-fluoropyrimidines has been achieved under mild conditions using amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate.[\[6\]](#) Additionally, patents describe the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, a structurally similar compound, which may offer insights into potential synthetic routes.[\[7\]](#)[\[8\]](#) A general approach to synthesizing 5-fluoropyrimidines involves the direct fluorination of pyrimidine precursors.[\[9\]](#)

The following diagram illustrates a generalized synthetic pathway for fluorinated pyrimidines, which may be conceptually adapted for **5-Fluoro-4-hydroxypyrimidine**.



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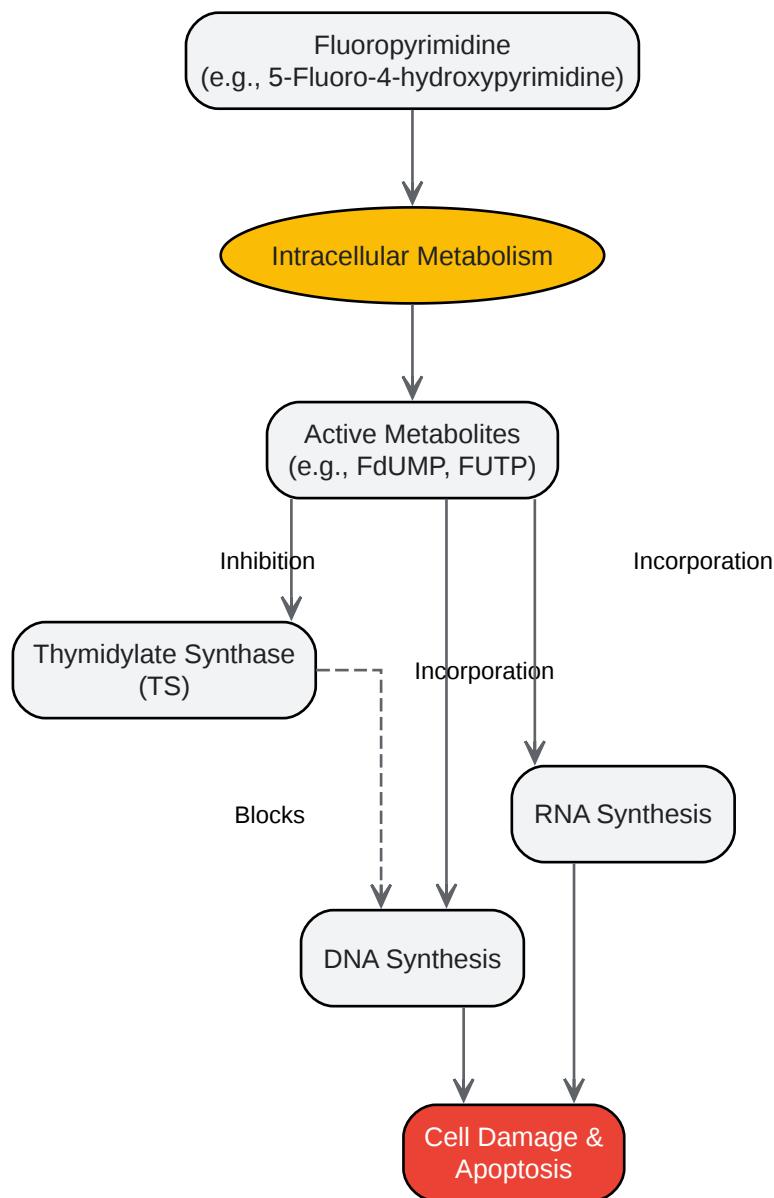
A generalized synthetic scheme for 5-fluoropyrimidines.

Biological Activity and Mechanism of Action

Detailed experimental studies on the specific biological activity and mechanism of action of **5-Fluoro-4-hydroxypyrimidine** are not extensively reported in peer-reviewed literature. Much of the understanding of fluoropyrimidines is derived from studies on the widely used anticancer drug 5-Fluorouracil (5-FU).

Fluoropyrimidines, in general, are known to exert their cytotoxic effects through the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines, and by their incorporation into RNA and DNA, leading to cellular damage.^{[10][11]} It is plausible that **5-Fluoro-4-hydroxypyrimidine** may share a similar mechanism of action, potentially acting as a pro-drug that is metabolized to an active form. However, without specific experimental data, this remains speculative.

The general mechanism of action for fluoropyrimidine drugs is depicted in the following pathway diagram.



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A generalized mechanism of action for fluoropyrimidine drugs.

Quantitative Data

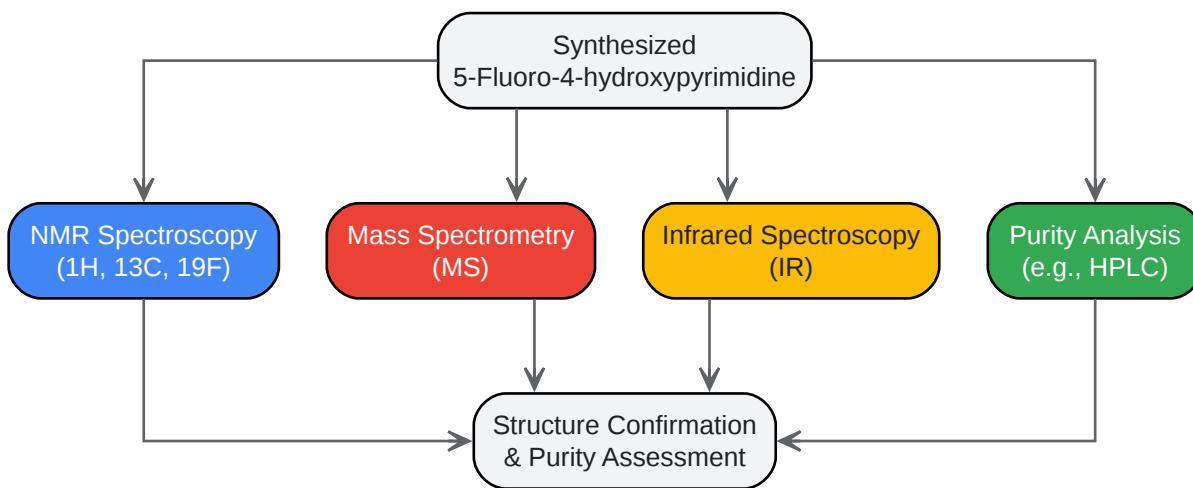
There is a notable absence of publicly available quantitative data for **5-Fluoro-4-hydroxypyrimidine**. Key metrics for drug development professionals, such as IC₅₀ values against various cell lines, enzyme inhibition constants (K_i), or pharmacokinetic data, have not been found in the searched literature.

Experimental Protocols

Detailed experimental protocols for assays involving **5-Fluoro-4-hydroxypyrimidine**, such as cell viability assays, enzyme inhibition assays, or in vivo studies, are not available in the public domain.

Spectroscopic Data

Comprehensive spectroscopic data, including ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared spectroscopy, for **5-Fluoro-4-hydroxypyrimidine** are not readily accessible in published literature or common spectral databases. While some commercial suppliers may possess this data, it is not publicly disseminated. The following diagram outlines a typical workflow for the chemical characterization of a compound like **5-Fluoro-4-hydroxypyrimidine**.



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A standard workflow for chemical structure elucidation.

Conclusion

5-Fluoro-4-hydroxypyrimidine is a chemical entity with a known structure and CAS number. However, there is a significant lack of in-depth technical data in the public domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of detailed biological studies and quantitative data indicates that the potential of this compound remains largely unexplored. Further research is required to

elucidate its synthesis, biological activity, mechanism of action, and full physicochemical profile to determine its potential as a therapeutic agent or a tool for chemical biology.

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